(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone
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Overview
Description
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone is a complex organic compound with a unique structure that includes a thiazepane ring, a cyclopropyl group, and a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methanone moiety to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and cyclopropyl-containing molecules. Examples include:
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-chlorophenyl)cyclopropyl)methanone
- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-hydroxyphenyl)cyclopropyl)methanone .
Uniqueness
What sets (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[1-(2-methoxyphenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-27-19-10-6-5-9-18(19)22(12-13-22)21(24)23-14-11-20(28(25,26)16-15-23)17-7-3-2-4-8-17/h2-10,20H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQHZMXTMOEVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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